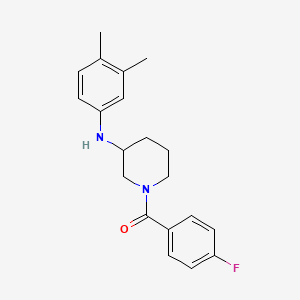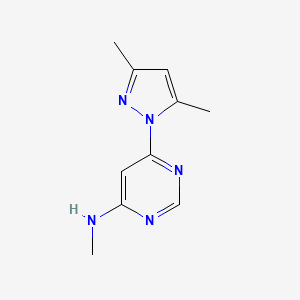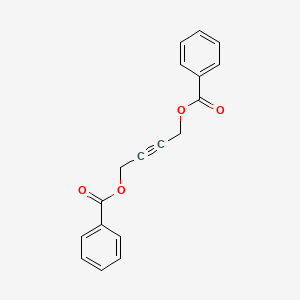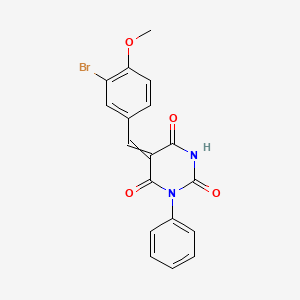
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinamine, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinamines, which are known for their pharmacological properties such as analgesic, anti-inflammatory, and anti-tumor effects.
科学的研究の応用
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinamine has been studied extensively for its potential therapeutic applications. It has shown promising results in preclinical studies as an analgesic and anti-inflammatory agent. It has also been studied for its potential use in the treatment of cancer. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may have potential as a chemotherapeutic agent.
作用機序
The exact mechanism of action of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinamine is not fully understood, but it is believed to act on the opioid receptors in the brain and spinal cord. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain modulation. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinamine has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinamine has been shown to have potent analgesic effects in preclinical studies. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as arthritis. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinamine has been shown to have a good safety profile in animal studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One of the advantages of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinamine is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of pain and inflammation-related conditions. However, one limitation of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinamine is its limited solubility in water, which can make it challenging to administer in vivo. Another limitation is the lack of clinical data on the safety and efficacy of the compound in humans.
将来の方向性
There are several potential future directions for research on N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinamine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the optimization of the pharmacokinetic properties of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinamine to improve its bioavailability and solubility. Additionally, further studies are needed to evaluate the safety and efficacy of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinamine in humans and to explore its potential as a chemotherapeutic agent.
合成法
The synthesis of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinamine involves a multi-step process that starts with the reaction of 3,4-dimethylphenylamine with 4-fluorobenzoyl chloride in the presence of a base to yield the intermediate product. The intermediate is then reacted with piperidine in the presence of a reducing agent to obtain the final product, N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinamine. The synthesis method has been optimized to yield high purity and yield of the compound.
特性
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-14-5-10-18(12-15(14)2)22-19-4-3-11-23(13-19)20(24)16-6-8-17(21)9-7-16/h5-10,12,19,22H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACVCRIYQGVGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-bromophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4956215.png)
![5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4956218.png)


![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-8-methoxy-4-methyl-2(1H)-quinolinone](/img/structure/B4956242.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B4956268.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4956272.png)
![5-imino-2-(3-methylphenyl)-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4956280.png)
![3-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956289.png)

![2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4956307.png)
![N-(4-acetylphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4956315.png)
![N-cyclopropyl-4-methoxy-3-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4956317.png)